TLR7 Modulatory Activity vs. 2-Ethoxy-8-methoxy Analog (Cross-Study Comparison)
In HEK293 reporter assays, 2-butoxy-8-methoxy-9H-purin-6-amine demonstrates potent TLR7 agonism, while the shorter 2-ethoxy analog exhibits a different functional profile consistent with reduced potency or altered efficacy [1][2]. This activity difference is attributed to the butoxy chain's optimal length for hydrophobic pocket accommodation within the TLR7 binding site [3].
| Evidence Dimension | Functional Activity at Human TLR7 |
|---|---|
| Target Compound Data | Agonist activity observed; reported EC50 values in this scaffold typically range from 10-500 nM in HEK293 NF-κB reporter assays [1] |
| Comparator Or Baseline | 2-Ethoxy-8-methoxy-9H-purin-6-amine (CAS 1059071-94-1) |
| Quantified Difference | Butoxy substitution confers greater lipophilicity (cLogP 2.1 vs. 1.2 estimated for ethoxy) and distinct agonist activity; class SAR indicates ≥4-carbon alkoxy chains are required for high-affinity TLR7 interaction [3] |
| Conditions | Human TLR7 expressed in HEK293 cells; NF-κB activation measured by SEAP reporter gene assay |
Why This Matters
The C-2 alkoxy chain length is a critical determinant of TLR7 functional activity; procuring the butoxy variant is essential for reproducing reported agonist pharmacology.
- [1] BindingDB. (2013). BDBM50380496 (CHEMBL2018896) TLR7 Agonist Activity Data. University of Kansas/ChEMBL. View Source
- [2] BindingDB. (2021). BDBM50544848 (CHEMBL4644453) TLR7 Agonist Activity Data. University of Montana/ChEMBL. View Source
- [3] SmithKline Beecham Corp. (2010). Purine derivatives as immunomodulators. U.S. Patent US20100120799A1. View Source
